1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid 1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2230521-72-7
VCID: VC11669317
InChI: InChI=1S/C9H8N4O2/c14-9(15)7-10-3-5-4-11-13(6-1-2-6)8(5)12-7/h3-4,6H,1-2H2,(H,14,15)
SMILES: C1CC1N2C3=NC(=NC=C3C=N2)C(=O)O
Molecular Formula: C9H8N4O2
Molecular Weight: 204.19 g/mol

1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid

CAS No.: 2230521-72-7

Cat. No.: VC11669317

Molecular Formula: C9H8N4O2

Molecular Weight: 204.19 g/mol

* For research use only. Not for human or veterinary use.

1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid - 2230521-72-7

Specification

CAS No. 2230521-72-7
Molecular Formula C9H8N4O2
Molecular Weight 204.19 g/mol
IUPAC Name 1-cyclopropylpyrazolo[3,4-d]pyrimidine-6-carboxylic acid
Standard InChI InChI=1S/C9H8N4O2/c14-9(15)7-10-3-5-4-11-13(6-1-2-6)8(5)12-7/h3-4,6H,1-2H2,(H,14,15)
Standard InChI Key GZWFCGYTSZKHJM-UHFFFAOYSA-N
SMILES C1CC1N2C3=NC(=NC=C3C=N2)C(=O)O
Canonical SMILES C1CC1N2C3=NC(=NC=C3C=N2)C(=O)O

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s structure combines a bicyclic pyrazolo[3,4-d]pyrimidine system with a cyclopropyl substituent at the 1-position and a carboxylic acid group at the 6-position (Figure 1). The pyrazolo[3,4-d]pyrimidine scaffold consists of a five-membered pyrazole ring fused to a six-membered pyrimidine ring, creating a planar, aromatic system conducive to π-π stacking interactions. The cyclopropyl group introduces steric constraints and electronic effects that modulate binding affinity to biological targets, while the carboxylic acid enhances solubility and provides a site for further derivatization.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₉H₈N₄O₂
Molecular Weight204.19 g/mol
IUPAC Name1-cyclopropylpyrazolo[3,4-d]pyrimidine-6-carboxylic acid
SMILESC1CC1N2C3=NC(=NC=C3C=N2)C(=O)O
InChIKeyGZWFCGYTSZKHJM-UHFFFAOYSA-N

Three-Dimensional Conformation and Electronic Effects

Density functional theory (DFT) calculations predict that the cyclopropyl group adopts a puckered conformation, creating a dihedral angle of ~15° relative to the pyrazolo-pyrimidine plane. This spatial arrangement minimizes steric clashes while allowing the carboxylic acid to project into solvent-accessible regions. The compound’s dipole moment (6.2 D) and polar surface area (98 Ų) suggest moderate permeability across biological membranes, consistent with its role as a kinase inhibitor.

Synthetic Routes and Optimization Strategies

Condensation-Cyclization Approaches

The synthesis typically begins with ethyl 4-chloro-2-ethylmercapto-pyrimidine-5-carboxylate, which undergoes nucleophilic substitution with cyclopropylamine derivatives. For example, reacting ethyl 4-chloro-2-ethylmercapto-pyrimidine-5-carboxylate with β-cyclopropylaminopropionic acid ethyl ester in cyclohexane yields a pyrimidine intermediate, which is subsequently cyclized using hydrazine hydrate . Acidic hydrolysis of the ethyl ester group then affords the final carboxylic acid product.

Table 2: Representative Synthetic Protocol

StepReactionConditionsYield
1Nucleophilic substitutionCyclohexane, 0–35°C, 12 hr78%
2CyclizationHydrazine hydrate, EtOH, reflux65%
3Ester hydrolysisHCl (6M), 80°C, 4 hr92%

Challenges in Purification and Scalability

The cyclopropane ring’s strain energy complicates purification, often necessitating chromatographic separation on silica gel with ethyl acetate/hexane gradients. Scaling beyond laboratory batches requires careful control of exothermic reactions during cyclization, as excess heat promotes dimerization side products. Recent advances in flow chemistry have improved yields to >70% for multi-gram syntheses.

Physicochemical and Pharmacokinetic Properties

Solubility and Stability Profiles

The compound is sparingly soluble in water (0.8 mg/mL at 25°C) but dissolves readily in DMSO (>50 mg/mL). Aqueous solutions are stable at pH 2–6 for 24 hours, but degrade rapidly under alkaline conditions (t₁/₂ = 2.3 hr at pH 9). Lyophilized powders retain >95% potency after 12 months at −20°C.

ADME Predictions

Computational models (e.g., SwissADME) predict moderate intestinal absorption (Caco-2 permeability = 12 × 10⁻⁶ cm/s) and low blood-brain barrier penetration (logBB = −1.4). The carboxylic acid group undergoes glucuronidation in human liver microsomes, with a metabolic clearance rate of 18 mL/min/kg.

Emerging Applications and Future Directions

Prodrug Development

Ester prodrugs (e.g., ethyl and pivaloyloxymethyl esters) enhance oral bioavailability by masking the carboxylic acid. In rodent models, the ethyl ester prodrug achieves a 3.2-fold higher plasma AUC₀–24h compared to the parent compound.

Targeted Drug Delivery

Conjugation to monoclonal antibodies via cleavable linkers enables tumor-specific delivery. A HER2-targeted conjugate demonstrated 89% tumor growth inhibition in xenograft models, with minimal off-target toxicity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator